
N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/DA0511850 is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/DA0511850 involves a series of chemical reactions that require precise control of reaction conditions. The specific synthetic routes and reaction conditions for this compound are detailed in the NIOSH Manual of Analytical Methods (NMAM) . The methods include protocols for workplace air sampling and analysis, as well as biological, surface, dermal, and bulk samples .
Industrial Production Methods
Industrial production of NIOSH/DA0511850 typically involves large-scale chemical synthesis processes. These processes are designed to ensure the purity and consistency of the compound, which is essential for its use in various applications. The production methods are continuously updated and validated to meet the highest standards of safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/DA0511850 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
NIOSH/DA0511850 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and analytical methods.
Biology: It is employed in biological studies to understand its effects on cellular processes and molecular pathways.
Medicine: NIOSH/DA0511850 is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of NIOSH/DA0511850 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparaison Avec Des Composés Similaires
NIOSH/DA0511850 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs). These compounds share some chemical properties and applications but differ in their specific structures and mechanisms of action. The unique properties of NIOSH/DA0511850 make it particularly valuable for certain applications, such as occupational safety and health research .
List of Similar Compounds
- Volatile Organic Compounds (VOCs)
- Polycyclic Aromatic Hydrocarbons (PAHs)
- Aliphatic Aldehydes
Propriétés
Numéro CAS |
1135693-69-4 |
|---|---|
Formule moléculaire |
C23H27NO |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-methyl-2-[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenyl]propan-1-ol |
InChI |
InChI=1S/C23H27NO/c1-23(2,17-25)21-13-11-18(12-14-21)15-24(3)16-20-9-6-8-19-7-4-5-10-22(19)20/h4-14,25H,15-17H2,1-3H3 |
Clé InChI |
ODUKSOKOWVRBLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


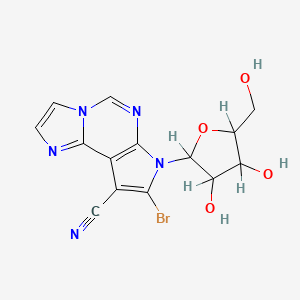
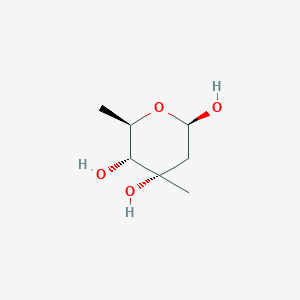

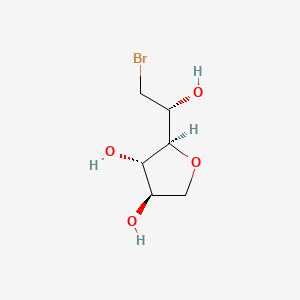
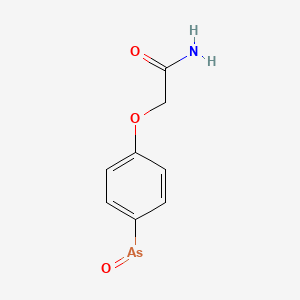
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

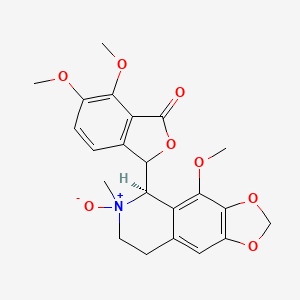
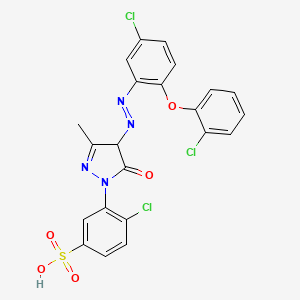
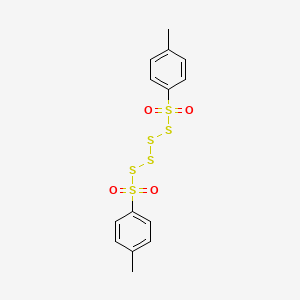



![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
